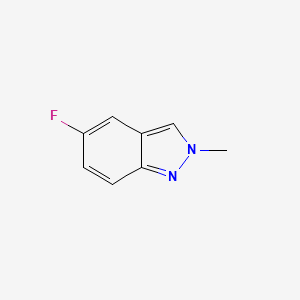

5-Fluoro-2-methyl-2H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

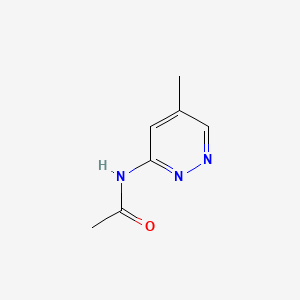

5-Fluoro-2-methyl-2H-indazole is a chemical compound with the molecular formula C8H7FN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of indazole derivatives, including 5-Fluoro-2-methyl-2H-indazole, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methyl-2H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 150.15 g/mol .Chemical Reactions Analysis

Indazole derivatives, including 5-Fluoro-2-methyl-2H-indazole, can undergo a variety of chemical reactions. For example, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

5-Fluoro-2-methyl-2H-indazole has a molecular weight of 150.15 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. It also has a Rotatable Bond Count of 0. The Exact Mass and Monoisotopic Mass of the compound are 150.05932639 g/mol. The Topological Polar Surface Area is 17.8 Ų, and it has a Heavy Atom Count of 11 .Applications De Recherche Scientifique

Fluorophores Development

5-Fluoro-2-methyl-2H-indazole has been instrumental in the development of novel fluorophores. Research demonstrates the synthesis of a large library of donor-acceptor-type biheteroaryl fluorophores, termed Indazo-Fluors, showcasing continuously tunable full-color emissions, high quantum yields, and large Stokes shifts. Notably, the fluorophore Indazo-Fluor 5h has been identified as a promising reagent for in vivo mitochondria imaging due to its superior photostability and very low cytotoxicity, overcoming the limitations of commercially available mitochondria trackers (Cheng et al., 2016).

Analytical Properties and Pharmacological Activities

5-Fluoro-2-methyl-2H-indazole derivatives have been identified and characterized for their analytical properties and potential pharmacological activities. This analysis includes comprehensive studies involving various techniques like LC-QTOF-MS, GC-TOF-MS, and NMR spectroscopy, marking the first reports on these compounds (Jia et al., 2017).

Cancer Imaging Agents

The compound has also been used in the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, identified as potential antitumor drugs with selective inhibitory activity against various cancer cell lines. These compounds serve as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase in cancers, offering a new avenue in cancer diagnostics and treatment (Wang et al., 2006).

Herbicide Development

The chemical has been utilized in the development of paddy field herbicides, specifically 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives. These compounds demonstrate potent herbicidal activity against a range of annual weeds and exhibit low mammalian and environmental toxicity, indicating a potential pathway for sustainable agricultural practices (Hwang et al., 2005).

Antioxidant Properties

Studies on tetrahydroindazoles prepared from 2-acetylcyclohexanone and different hydrazines have shown that these compounds possess in vitro antioxidant activity. The method used for their synthesis, involving microwave irradiation, is noted for its simplicity and environmental friendliness, making it a promising approach for the synthesis of substituted tetrahydroindazole derivatives with potential antioxidant properties (Polo et al., 2016).

Orientations Futures

Indazole derivatives, including 5-Fluoro-2-methyl-2H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to these heterocycles with better biological activities . The thermodynamic internal energy calculation of these tautomers points view 1 H -indazole as the predominant and stable form over 2 H -indazole .

Propriétés

IUPAC Name |

5-fluoro-2-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWLDIHQAIEQPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672034 |

Source

|

| Record name | 5-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methyl-2H-indazole | |

CAS RN |

1208470-64-7 |

Source

|

| Record name | 5-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)

![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)